![molecular formula C19H19N5O2 B2999677 6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2176124-84-6](/img/structure/B2999677.png)
6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is part of a series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity .
Synthesis Analysis
The synthesis of these compounds involves the incorporation of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing two nitrogen atoms in both six-membered rings . The compound also contains a cyclopropyl group, an azetidin-3-yl group, and a dihydropyridazin-3-one group .Scientific Research Applications
Chemical Synthesis Methods
A general route for synthesizing a novel class of pyridazin-3-one derivatives, which includes compounds related to the chemical , was developed by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This method produced pyridazin-3-one derivatives as the sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).
Antimicrobial Applications
A series of pyridines, pyrimidinones, and oxazinones, including those similar to the specified compound, were synthesized as antimicrobial agents using citrazinic acid as a starting material. Many of these compounds demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).
Anti-inflammatory Applications
Another related study synthesized pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents. The pharmacological screening showed that many of these compounds have significant anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).
Synthesis for Pharmaceuticals
Dihydropyrimidine derivatives, related to the specified compound, have been prepared for use in drugs and pharmaceuticals. These derivatives showed antimicrobial activities, highlighting their potential in medical applications (Dangar, 2017).
Mechanism of Action
Future Directions
The compounds in this series, including “6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one”, show promise as potential anti-HIV-1 agents . Future research could focus on optimizing the synthesis process, further investigating the mechanism of action, and conducting more extensive safety and efficacy tests.
properties
IUPAC Name |
2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-7-6-15(14-4-5-14)21-24(18)12-13-10-22(11-13)17-9-19(26)23-8-2-1-3-16(23)20-17/h1-3,6-9,13-14H,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDFQACPWOGQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
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